3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
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Overview
Description
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its diverse biological activities and is often explored in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, allowing for the synthesis of various substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in a single synthetic stage with high yields.
Another approach involves the gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, which are then oxygenated to afford the final products . This one-pot protocol is efficient and convenient, offering good yields (32–88%) with a wide range of substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using gold-catalyzed methods to form glyoxals and α-hydroxyl ketones.
Substitution: It can participate in substitution reactions, particularly involving the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Gold Catalysts: Used in oxidation reactions to generate glyoxals from terminal alkynes.
Aminopyridines and Arylglyoxals: Utilized in multicomponent condensation reactions to form the imidazo[1,2-a]pyridine core.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridin-3-yl-acetic acids and α-hydroxyl ketones .
Scientific Research Applications
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives like zolpidem exert their effects by blocking γ-aminobutyric acid receptors, leading to a hypnotic effect . The exact molecular targets and pathways for this specific compound may vary depending on its application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic drug that shares the imidazo[1,2-a]pyridine core.
Alpidem: Another hypnotic drug with a similar structure.
Saripidem: Used for its hypnotic properties.
Zolimidine: A gastroprotective agent.
Uniqueness
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid stands out due to its unique combination of the imidazo[1,2-a]pyridine core with a prop-2-enoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H12N2O2 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-15(20)10-9-13-16(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-11H,(H,19,20) |
InChI Key |
RUBYIZKMLSFLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
Origin of Product |
United States |
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